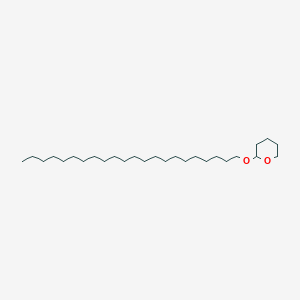
2-(Docosyloxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Docosyloxy)oxane is an organic compound characterized by a long alkyl chain attached to an oxane ring. This compound is notable for its unique structure, which combines the properties of both ethers and long-chain hydrocarbons. The presence of the oxane ring imparts specific chemical reactivity, while the long alkyl chain influences its physical properties, such as solubility and melting point.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Docosyloxy)oxane typically involves the reaction of docosanol (a long-chain alcohol) with oxane derivatives. One common method is the Williamson ether synthesis, where docosanol reacts with an oxane halide (such as oxane chloride) in the presence of a strong base like sodium hydride. The reaction proceeds as follows:
C2H5O−C22H45+NaH→C2H5O−C22H45+NaCl+H2
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions, such as temperature and pressure, ensuring high yield and purity. Catalysts like potassium carbonate may be used to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Docosyloxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form, using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where nucleophiles replace the ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated ethers
Substitution: Various substituted oxane derivatives
Wissenschaftliche Forschungsanwendungen
2-(Docosyloxy)oxane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex ether structures.
Biology: Studied for its potential role in membrane biology due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to form stable micelles.
Industry: Utilized in the production of surfactants and emulsifiers, benefiting from its long hydrophobic chain and reactive oxane ring.
Wirkmechanismus
The mechanism by which 2-(Docosyloxy)oxane exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chain integrates into lipid bilayers, while the oxane ring can participate in hydrogen bonding and other interactions. This dual functionality allows it to modulate membrane properties, such as fluidity and permeability. Molecular targets include membrane proteins and lipid rafts, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hexadecyloxy)oxane: Similar structure but with a shorter alkyl chain.
2-(Octadecyloxy)oxane: Another analog with an intermediate chain length.
2-(Tetradecyloxy)oxane: Features a shorter chain, affecting its solubility and reactivity.
Uniqueness
2-(Docosyloxy)oxane stands out due to its exceptionally long alkyl chain, which imparts unique physical properties, such as higher melting point and lower solubility in water compared to its shorter-chain analogs. This makes it particularly useful in applications requiring stable, hydrophobic interactions.
Eigenschaften
CAS-Nummer |
184678-19-1 |
|---|---|
Molekularformel |
C27H54O2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
2-docosoxyoxane |
InChI |
InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-27-24-21-23-26-29-27/h27H,2-26H2,1H3 |
InChI-Schlüssel |
JHRZDQAQGHUSDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


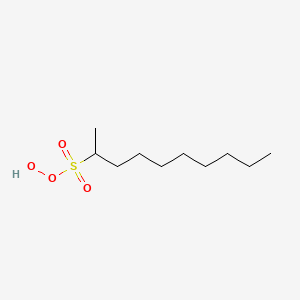
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)
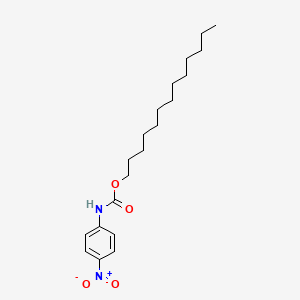
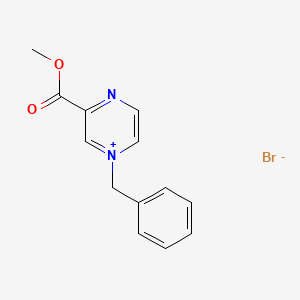
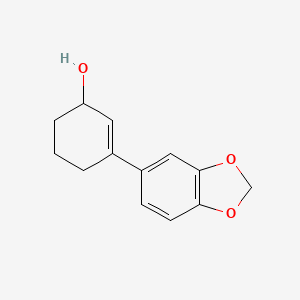
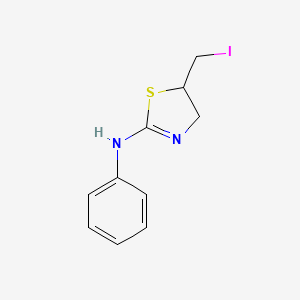
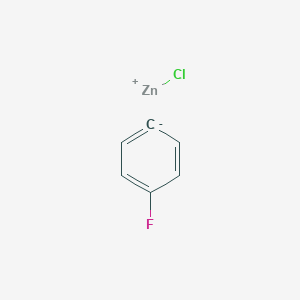
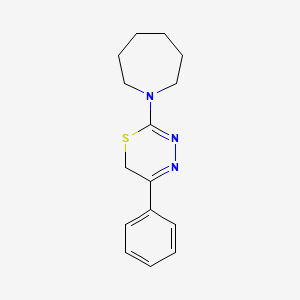
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
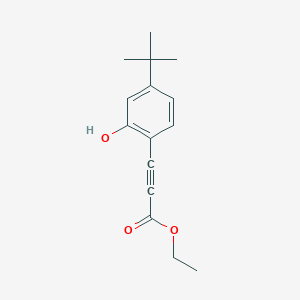
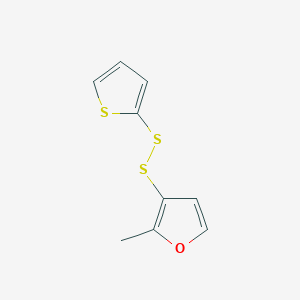
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
